(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol
Brand Name: Vulcanchem
CAS No.: 65429-25-6
VCID: VC0138960
InChI: InChI=1S/C31H58O3Si2/c1-28(2,3)35(9,10)33-25-20-26(34-36(11,12)29(4,5)6)31(8)18-16-24-23(27(25)31)14-13-21-19-22(32)15-17-30(21,24)7/h13,22-27,32H,14-20H2,1-12H3/t22-,23+,24-,25-,26-,27+,30-,31+/m0/s1
SMILES: CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O
Molecular Formula: C31H58O3Si2
Molecular Weight: 534.972

(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol

CAS No.: 65429-25-6

Cat. No.: VC0138960

Molecular Formula: C31H58O3Si2

Molecular Weight: 534.972

* For research use only. Not for human or veterinary use.

(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol - 65429-25-6

Specification

CAS No. 65429-25-6
Molecular Formula C31H58O3Si2
Molecular Weight 534.972
IUPAC Name (3S,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C31H58O3Si2/c1-28(2,3)35(9,10)33-25-20-26(34-36(11,12)29(4,5)6)31(8)18-16-24-23(27(25)31)14-13-21-19-22(32)15-17-30(21,24)7/h13,22-27,32H,14-20H2,1-12H3/t22-,23+,24-,25-,26-,27+,30-,31+/m0/s1
Standard InChI Key QREAEZONYVKIGK-CAJZEXQTSA-N
SMILES CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O

Introduction

Chemical Identity and Classification

(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol is a modified steroid belonging to the androstane family. It features tert-butyldimethylsilyl (TBDMS) protecting groups at the 15 and 17 positions, with a hydroxyl group at the 3-beta position. This compound represents an important intermediate in steroid chemistry, particularly in the synthesis of bioactive compounds.

Identification Data

The compound's essential identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS No.65429-25-6
Molecular FormulaC31H58O3Si2
Molecular Weight534.972 g/mol
IUPAC Name(3S,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChIInChI=1S/C31H58O3Si2/c1-28(2,3)35(9,10)33-25-20-26(34-36(11,12)29(4,5)6)31(8)18-16-24-23(27(25)31)14-13-21-19-22(32)15-17-30(21,24)7/h13,22-27,32H,14-20H2,1-12H3/t22-,23+,24-,25-,26-,27+,30-,31+/m0/s1
Standard InChIKeyQREAEZONYVKIGK-CAJZEXQTSA-N
SMILESCC12CCC(CC1=CCC3C2CCC4(C3C(CC4OSi(C)C(C)(C)C)OSi(C)C(C)(C)C)C)O

Structural Characteristics

The compound is built on the androst-5-ene skeleton, featuring a double bond between C-5 and C-6. Its distinguishing structural features include:

Key Structural Elements

  • A hydroxyl group at the C-3 position in the beta orientation

  • TBDMS protecting groups at both C-15 and C-17 positions

  • The characteristic steroid four-ring system (A, B, C, and D rings)

  • A double bond between C-5 and C-6 in the B ring

The presence of TBDMS protecting groups is particularly significant as they provide selective protection of the hydroxyl groups at positions 15 and 17, allowing for further chemical modifications at other positions, especially at the C-3 hydroxyl group.

Synthesis Methods

Several approaches exist for synthesizing (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol, primarily involving the protection of hydroxyl groups in precursor steroids.

General Synthetic Pathway

The synthesis typically involves these key steps:

  • Starting with an appropriate androst-5-ene derivative containing hydroxyl groups at positions 3, 15, and 17

  • Selective protection of the hydroxyl groups at positions 15 and 17 using tert-butyldimethylsilyl chloride (TBDMSCl)

  • Purification of the resulting protected steroid

Protection Reaction Details

The protection of hydroxyl groups with TBDMS typically proceeds under the following conditions:

  • Reaction of the precursor steroid with TBDMSCl

  • Use of imidazole as a proton abstractor

  • DMF (dimethylformamide) as the solvent

  • Mild reaction conditions to avoid unwanted side reactions

This approach allows for the selective protection of the 15 and 17 hydroxyl groups while maintaining the hydroxyl group at the C-3 position for further modifications.

Chemical Reactivity

The compound exhibits several characteristic reactions typical of protected steroids, particularly focusing on the reactive hydroxyl group at C-3.

Common Reactions

  • Oxidation: The 3-beta-hydroxyl group can be oxidized to form a ketone, which is a common transformation in steroid chemistry

  • Esterification: Formation of esters at the C-3 position through reaction with acid chlorides or anhydrides

  • Etherification: Formation of ethers at the C-3 position

  • Silylation: Further protection of the C-3 hydroxyl with silyl groups for complete protection of all hydroxyl groups

Stability of TBDMS Groups

The TBDMS protecting groups exhibit specific stability characteristics:

  • Stable under basic conditions, unlike benzoyl protecting groups

  • Can be selectively removed using mild acidic conditions (e.g., 20% ethanolic-HCl)

  • More stable than trimethylsilyl (TMS) protecting groups

  • Resistant to nucleophilic reagents under controlled conditions

Analytical Methods for Characterization

Various analytical techniques are employed for the characterization and analysis of (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is one of the primary techniques for analyzing this compound, particularly when studying its transformation or metabolism. The compound's retention indices and mass spectral fragmentation patterns provide valuable identification parameters .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural confirmation, with key diagnostic signals:

  • ¹H NMR: Distinctive signals for the methyl groups of the TBDMS moieties and the proton at C-3

  • ¹³C NMR: Characteristic signals for the carbon atoms at positions C-3, C-15, and C-17, as well as the TBDMS carbon atoms

Mass Spectrometry Fragmentation

The compound undergoes characteristic fragmentation in mass spectrometry:

  • Loss of methyl groups from TBDMS ([M-CH₃]⁺)

  • Loss of TBDMSOH fragments

  • Formation of characteristic fragment ions that can be used for identification

Research Applications

(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol has significant applications in various research fields.

Synthetic Intermediate

Its primary use is as a synthetic intermediate in the preparation of various steroid derivatives, particularly those requiring selective modification at the C-3 position while keeping the 15 and 17 positions protected.

Pharmaceutical Research

The compound serves as an important precursor in the synthesis of pharmaceutically active steroids, including:

  • Potential treatments for androgen-responsive conditions

  • Development of steroid-based drugs for various therapeutic applications

  • Synthesis of 5α-dihydrotestosterone (DHT) analogs

Analytical Standards

It is used as an analytical standard in the development and validation of methods for steroid analysis, particularly in:

  • Forensic toxicology

  • Sports doping analysis

  • Endocrinological research

Related Compounds and Derivatives

Several compounds are structurally related to (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol, forming an important family of protected steroids.

Key Derivatives

  • (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate: The acetate derivative at the C-3 position (CAS No.: 65429-24-5)

  • Androst-5-en-3β-ol: The unprotected parent compound without TBDMS groups (CAS No.: 1476-64-8)

  • 3β-(Trimethylsiloxy)androst-5-ene: A variant with trimethylsilyl (TMS) protection at position C-3 only (CAS No.: 49774-79-0)

Comparative Properties

Table 2: Comparison of (3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol with Related Compounds

CompoundCAS No.Molecular FormulaMolecular Weight (g/mol)Key Structural Difference
(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol65429-25-6C31H58O3Si2534.972TBDMS protection at C-15 and C-17
(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate65429-24-5C33H60O4Si2577.0Acetate group at C-3
Androst-5-en-3β-ol1476-64-8C19H30O274.4No protecting groups
3β-(Trimethylsiloxy)androst-5-ene49774-79-0C22H38OSi346.6TMS protection only at C-3

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